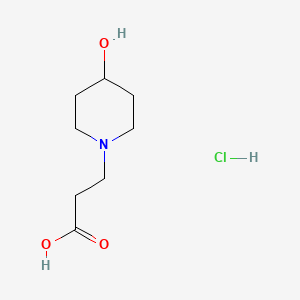
(2Z)-2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
A method has been developed for the quantitative determination of various hydroxy acids in wines and other alcoholic beverages, utilizing solid phase extraction and derivatization with 2,3,4,5,6-pentafluorobenzyl bromide, followed by GC-MS analysis. This technique has potential applications for the analysis of similar compounds, including (2Z)-2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid, in complex matrices (Gracia-Moreno et al., 2015).
Synthetic Applications
The asymmetric synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid demonstrates the utility of halogenated alkene precursors in the synthesis of bioactive compounds. This showcases the relevance of (2Z)-2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid in synthesizing enantiopure compounds (Jiang et al., 2003).
Mechanistic Studies in Organic Chemistry
Research on the Reformatsky reaction of methyl 4-bromo-3-methylbut-2-enoate with β-cyclocitral, which leads to the formation of δ-lactone, highlights the utility of halogenated compounds in understanding reaction mechanisms and stereochemistry (Gedye et al., 1975).
Materials Science and Catalysis
The study of zinc enolate structures of amides and ketones provides insights into the coordination chemistry and catalytic applications of halogenated carboxylic acids, potentially including (2Z)-2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid (Greco et al., 2008).
Crystallography and Solid-State Chemistry
The structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid sheds light on the solid-state structures and intermolecular interactions of halogenated carboxylic acids, relevant to the study of (2Z)-2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid's crystalline forms (Seidel et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3O2/c1-2(5(7,8)9)3(6)4(10)11/h1H3,(H,10,11)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBCILIDDOEPN-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)O)/Br)/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



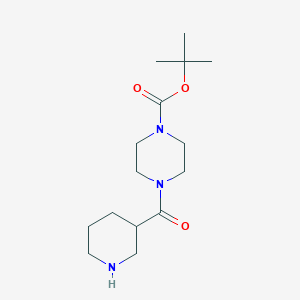
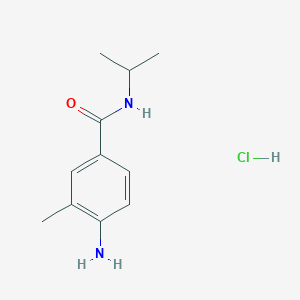
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
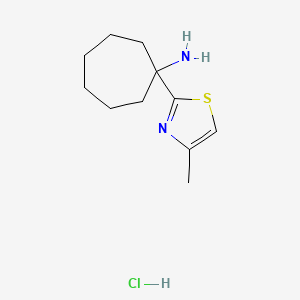
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)




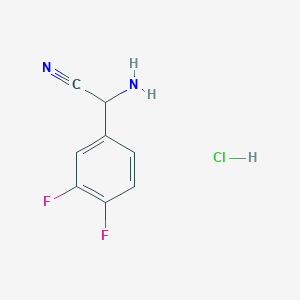
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)

